molecular formula C12H15ClO2 B13981620 2-(2-Chlorobenzyl)-3-methylbutanoic acid

2-(2-Chlorobenzyl)-3-methylbutanoic acid

Cat. No.: B13981620
M. Wt: 226.70 g/mol
InChI Key: PKCOUFCALPKNEL-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-3-methylbutanoic acid typically involves the reaction of 2-chlorobenzyl chloride with 3-methylbutanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

2-(2-Chlorobenzyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoic acid
  • 3-Methylbutanoic acid
  • 2-Chlorobenzyl alcohol

Comparison

2-(2-Chlorobenzyl)-3-methylbutanoic acid is unique due to the combination of the chlorobenzyl and methylbutanoic acid moieties This structural feature imparts distinct chemical and biological properties compared to similar compounds For example, 2-chlorobenzoic acid lacks the methylbutanoic acid group, which may affect its reactivity and biological activity

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-methylbutanoic acid

InChI

InChI=1S/C12H15ClO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15)

InChI Key

PKCOUFCALPKNEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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